molecular formula C17H25NOSi B12555822 4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline CAS No. 193344-81-9

4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline

Cat. No.: B12555822
CAS No.: 193344-81-9
M. Wt: 287.5 g/mol
InChI Key: LWZWOERVCYAPAO-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline as the core structure.

    Silylation: The trimethylsilyl group is introduced via silylation using trimethylsilyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure to maximize yield.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the quinoline ring to tetrahydroquinoline using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions on the quinoline ring using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Quinoline N-oxide.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical Reactivity: The trimethylsilyl group can be a protecting group, influencing the reactivity of the quinoline core.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-[(Trimethylsilyl)oxy]quinoline: Lacks the 2,2-dimethylpropyl group.

    4-(2,2-Dimethylpropyl)quinoline: Lacks the trimethylsilyl group.

Uniqueness

4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline is unique due to the presence of both the 2,2-dimethylpropyl and trimethylsilyl groups, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

193344-81-9

Molecular Formula

C17H25NOSi

Molecular Weight

287.5 g/mol

IUPAC Name

[4-(2,2-dimethylpropyl)quinolin-2-yl]oxy-trimethylsilane

InChI

InChI=1S/C17H25NOSi/c1-17(2,3)12-13-11-16(19-20(4,5)6)18-15-10-8-7-9-14(13)15/h7-11H,12H2,1-6H3

InChI Key

LWZWOERVCYAPAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC(=NC2=CC=CC=C21)O[Si](C)(C)C

Origin of Product

United States

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